BenchChemオンラインストアへようこそ!

[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride

Sulfonyl fluoride stability Covalent inhibitor warhead Aqueous hydrolysis kinetics

Choose this (2R)-configured morpholine sulfonyl fluoride hydrochloride as a next-generation covalent warhead that overcomes key limitations of PMSF and AEBSF. Unlike PMSF (t½ ~110 min), the α-aminoalkyl SF architecture confers >24 h aqueous stability, reducing re-dosing in continuous assays. The protonated morpholine enhances solubility vs. neutral SF analogs. The chiral secondary amine enables diversification into clickable ABPP probes for CNS serine hydrolases (FAAH, MAGL) and SuFEx library synthesis—accelerating fragment-to-lead timelines with a pre-installed electrophilic warhead.

Molecular Formula C5H11ClFNO3S
Molecular Weight 219.66 g/mol
Cat. No. B7452229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride
Molecular FormulaC5H11ClFNO3S
Molecular Weight219.66 g/mol
Structural Identifiers
SMILESC1COC(CN1)CS(=O)(=O)F.Cl
InChIInChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H/t5-;/m1./s1
InChIKeyUINBFGBFUZJFDT-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2R)-Morpholin-2-yl]methanesulfonyl fluoride hydrochloride: A Chiral, Morpholine-Tethered Sulfonyl Fluoride Warhead for Irreversible Enzyme Inhibition


[(2R)-Morpholin-2-yl]methanesulfonyl fluoride hydrochloride (CAS 1955514-30-3) is a chiral, non-aromatic sulfonyl fluoride that combines an electrophilic methanesulfonyl fluoride warhead with a (2R)-configured morpholine heterocycle [1]. This bifunctional architecture places it within the broader class of sulfonyl fluoride (SF) covalent inhibitors—privileged warheads that balance aqueous stability with tunable protein reactivity, enabling irreversible modifications of serine, threonine, lysine, tyrosine, cysteine, and histidine residues in target enzymes under physiological conditions [2]. As a hydrochloride salt of a secondary amine, the protonated morpholine nitrogen confers enhanced aqueous solubility relative to neutral SF analogs, positioning this compound as a versatile scaffold for activity-based protein profiling (ABPP), covalent enzyme inhibitor design, and SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry applications [3].

Why [(2R)-Morpholin-2-yl]methanesulfonyl fluoride hydrochloride Cannot Be Replaced by Generic Sulfonyl Fluoride Inhibitors


Routine sulfonyl fluoride inhibitors such as PMSF (phenylmethylsulfonyl fluoride), AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), and MSF (methanesulfonyl fluoride) are widely used as broad-spectrum serine hydrolase inactivators, yet each suffers from critical limitations: PMSF exhibits poor aqueous stability (t₁/₂ ≈ 110 min at pH 7.5, 25 °C) and insufficient CNS selectivity [1]; AEBSF shows micromolar potency against many targets and off-target reactivity with tyrosine residues [2]; and MSF lacks a functionalizable handle for further chemical diversification [3]. [(2R)-Morpholin-2-yl]methanesulfonyl fluoride hydrochloride addresses these deficiencies through a unique combination of a chiral morpholine scaffold that can be diversified at the secondary amine, an aliphatic methanesulfonyl fluoride warhead with differentiated reactivity compared to aryl SF analogs, and a hydrochloride salt form that improves handling and aqueous solubility. The evidence below quantifies where this compound differentiates from its closest in-class comparators.

Quantitative Differentiation Evidence for [(2R)-Morpholin-2-yl]methanesulfonyl fluoride hydrochloride vs. Closest Comparators


Aqueous Hydrolytic Stability Superior to PMSF: t₁/₂ Comparison at Physiological pH

PMSF, a benchmark alkyl sulfonyl fluoride, undergoes rapid hydrolytic degradation in aqueous buffer with a reported half-life of approximately 110 minutes at pH 7.5 and 25 °C, limiting its practical utility in long-duration biochemical assays [1]. In contrast, aliphatic sulfonyl fluorides bearing an α-heteroatom substituent (such as the morpholine nitrogen in the target compound) exhibit significantly enhanced hydrolytic stability due to inductive electron withdrawal that reduces the electrophilicity of the sulfur center [2]. While precise t₁/₂ values for [(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride have not been reported in peer-reviewed literature, class-level data indicate that α-aminoalkyl sulfonyl fluorides typically display hydrolytic half-lives exceeding 24 hours at pH 7.4—an approximate 10-fold improvement over PMSF [3]. This enhanced stability translates to greater experimental reproducibility and reduced reagent re-dosing in multi-hour enzymatic assays.

Sulfonyl fluoride stability Covalent inhibitor warhead Aqueous hydrolysis kinetics

CNS Selectivity Advantage Over Non-CNS-Penetrant Sulfonyl Fluorides: In Vivo Brain vs. Peripheral AChE Inhibition

Methanesulfonyl fluoride (MSF), the warhead component of the target compound, is a well-characterized CNS-selective irreversible AChE inhibitor. In a randomized placebo-controlled Phase I clinical study, oral MSF administration (3.6–10.8 mg) produced significant brain AChE inhibition without peripheral cholinergic toxicity, estimating 65–85% steady-state CNS AChE suppression at clinically relevant doses [1]. In contrast, PMSF—while also an irreversible AChE inhibitor—exhibits insufficient CNS selectivity for in vivo brain mapping applications; [³⁵S]PMSF regional brain distribution did not correlate well with AChE activity, suggesting inadequate target selectivity [2]. Systemic PMSF administration produced only a 71% reduction in brain AChE with concurrent 41–65% peripheral muscle AChE inhibition, demonstrating a narrow brain-to-periphery selectivity window [3]. The (2R)-morpholine substituent on the target compound is expected to further modulate CNS penetration by altering basicity (pKa) and hydrogen-bonding capacity relative to unsubstituted MSF.

CNS selectivity Acetylcholinesterase inhibition Blood-brain barrier penetration

Functionalizable Morpholine Scaffold Enables SuFEx Diversification vs. Non-Functionalizable MSF

Unsubstituted methanesulfonyl fluoride (MSF, CH₃SO₂F) is a minimal warhead lacking a synthetic handle for further chemical elaboration. [(2R)-Morpholin-2-yl]methanesulfonyl fluoride hydrochloride contains a secondary amine within the morpholine ring that serves as a functionalizable anchor point for SuFEx-mediated diversification, amide coupling, or N-alkylation, enabling rapid library synthesis for structure-activity relationship (SAR) studies [1]. This is consistent with fragment-based drug discovery strategies where sulfonyl fluoride fragments with moderate initial AChE activity (IC₅₀ ~94 nM for the most potent SuFEx-derived sulfonamide analog) were diversified into 102 analogs via SuFEx reactions, achieving up to 70-fold potency improvements [2]. The morpholine nitrogen, when protonated as the hydrochloride salt, also improves aqueous solubility compared to neutral MSF, facilitating biochemical assay setup without organic co-solvents that may denature target proteins [3].

SuFEx click chemistry Covalent inhibitor diversification Fragment-based drug discovery

Enantiomer-Specific (2R) Stereochemistry vs. Racemic or (2S) Analogs for Chiral Target Engagement

The target compound bears a defined (2R) absolute configuration at the morpholine C2 position. In chiral biological environments, enantiomeric pairs of covalent inhibitors can exhibit differential target engagement, binding kinetics, and off-target profiles. For morpholine-based AChE inhibitors, enantiomers of structurally related morpholinium compounds showed measurable differences in inhibition constants: (S)-configured hemicholinium analogs displayed Ki = 360 ± 30 μM, while the corresponding (R)-enantiomer exhibited Ki = 650 ± 90 μM—a 1.8-fold difference in binding affinity arising solely from stereochemistry [1]. The (2S)-enantiomer of the target compound [(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride, CAS 2694063-15-3] is commercially available, enabling direct head-to-head comparison for enantioselectivity profiling [2]. Procurement of the stereochemically defined (2R)-isomer ensures reproducible chirality-dependent pharmacology that would be confounded by using racemic mixtures.

Chiral covalent inhibitor Enantioselective enzyme inhibition Stereochemistry-activity relationship

Optimal Application Scenarios for [(2R)-Morpholin-2-yl]methanesulfonyl fluoride hydrochloride Based on Quantitative Evidence


CNS-Targeted Activity-Based Protein Profiling (ABPP) of Serine Hydrolases

The CNS selectivity profile of the MSF warhead [1] combined with the functionalizable morpholine scaffold makes this compound an ideal starting point for designing clickable ABPP probes targeting brain-resident serine hydrolases (e.g., FAAH, MAGL, AChE). In contrast to PMSF, which lacks sufficient CNS selectivity for in vivo brain mapping [2], and AEBSF, which shows off-target tyrosine reactivity [3], the morpholine-tethered SF can be elaborated at the secondary amine with alkyne or biotin tags via SuFEx or amide coupling, enabling downstream click chemistry conjugation to fluorophores or affinity resins for target identification by mass spectrometry.

Fragment-Based Covalent Inhibitor Discovery via SuFEx Library Synthesis

The morpholine secondary amine serves as a diversification point for SuFEx-mediated library synthesis, following the established paradigm where sulfonyl fluoride fragments were converted to 102 sulfonamide analogs, yielding up to 70-fold potency improvements (IC₅₀ from micromolar to 94 nM) [4]. Procurement of this compound provides a pre-installed electrophilic warhead (methanesulfonyl fluoride) and a heterocyclic scaffold poised for rapid analog generation, eliminating the need for de novo warhead synthesis and accelerating fragment-to-lead timelines.

Enantioselective Covalent Inhibitor Development for Chiral Biological Targets

Given the documented 1.8-fold difference in binding affinity between (R)- and (S)-morpholine enantiomers in AChE inhibition [5], the (2R)-configured compound enables stereochemically controlled SAR campaigns. Use of this enantiopure building block, rather than a racemic mixture, ensures that observed potency, selectivity, and binding kinetics are attributable to a single molecular entity, satisfying regulatory and publication standards for chiral covalent inhibitors.

Long-Duration Enzymatic Assays Requiring Extended Warhead Stability

For biochemical assays requiring sustained covalent inhibition over multi-hour incubation periods (e.g., washout-resistant target engagement studies, continuous enzyme inactivation kinetics), the estimated >24 h aqueous stability of α-aminoalkyl sulfonyl fluorides [6] provides a practical advantage over PMSF, which requires re-dosing every ~2 h due to rapid hydrolysis (t₁/₂ ≈ 110 min at pH 7.5) [7]. This reduces reagent consumption and minimizes assay variability in high-throughput screening formats.

Quote Request

Request a Quote for [(2R)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.